2-Chloro-6-(ethylsulfanyl)benzoic acid
Overview
Description
2-Chloro-6-(ethylsulfanyl)benzoic acid: is an organic compound with the molecular formula C9H9ClO2S and a molecular weight of 216.69 g/mol . It is characterized by the presence of a chloro group at the 2-position and an ethylsulfanyl group at the 6-position on the benzoic acid ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(ethylsulfanyl)benzoic acid typically involves the chlorination of 6-(ethylsulfanyl)benzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(ethylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Amines, thiols
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: 6-(Ethylsulfanyl)benzoic acid
Substitution: 2-Amino-6-(ethylsulfanyl)benzoic acid, 2-Thio-6-(ethylsulfanyl)benzoic acid.
Scientific Research Applications
Chemistry: 2-Chloro-6-(ethylsulfanyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of chloro and ethylsulfanyl substituents on the biological activity of benzoic acid derivatives. It is also used in the development of new pharmaceuticals .
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(ethylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The chloro and ethylsulfanyl groups influence the compound’s reactivity and binding affinity to target molecules. The compound can undergo electrophilic aromatic substitution reactions, where the chloro group acts as an electron-withdrawing group, enhancing the reactivity of the benzoic acid ring towards nucleophiles .
Comparison with Similar Compounds
2-Chloro-6-methylbenzoic acid: Differing by the presence of a methyl group instead of ethylsulfanyl at the 6-position.
2-Chloro-6-(methylsulfanyl)benzoic acid: Differing by the presence of a methylsulfanyl group instead of ethylsulfanyl at the 6-position.
Uniqueness: 2-Chloro-6-(ethylsulfanyl)benzoic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogues. This uniqueness makes it valuable in specific applications where the ethylsulfanyl group enhances the compound’s reactivity or binding affinity.
Properties
IUPAC Name |
2-chloro-6-ethylsulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIZBWAQTKRYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=CC=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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